2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-1-ethylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-2-9-4-3-8-6(9)5-7;/h3-4H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOJRDKKEQYYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135206-88-1 | |

| Record name | 1H-Imidazole, 2-(chloromethyl)-1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135206-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride CAS 135206-88-1

An In-depth Technical Guide to 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (CAS 135206-88-1)

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: Unpacking a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the strategic value of a chemical building block is measured by its reactivity, versatility, and the molecular motifs it can introduce. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, identified by its CAS number 135206-88-1, is a prime example of such a crucial intermediate. This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to effectively and safely leverage this reagent in their discovery and development workflows.

Core Chemical and Physical Identity

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a substituted imidazole derivative presented as its hydrochloride salt. This salt form enhances its stability and solubility in polar solvents, which is a critical consideration for its practical application in reaction media.

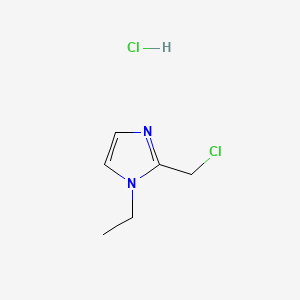

Molecular Structure

The structure features an imidazole ring N-substituted with an ethyl group and C-substituted at the 2-position with a chloromethyl group. This specific arrangement is the source of its synthetic utility.

Caption: Chemical structure of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride.

Physicochemical Data Summary

The following table summarizes the key computed and reported properties of the compound. This data is essential for planning experiments, including stoichiometry calculations and solvent selection.

| Property | Value | Source |

| CAS Number | 135206-88-1 | Advanced ChemBlocks[1] |

| Molecular Formula | C₆H₁₀Cl₂N₂ | PubChem[2] |

| Formula Weight | 181.06 g/mol | PubChem[2] |

| Appearance | White to light yellow crystalline powder | ChemBK (analog)[3] |

| Solubility | Soluble in water and alcohol solvents | ChemBK (analog)[3] |

| IUPAC Name | 2-(chloromethyl)-1-ethylimidazole;hydrochloride | PubChem[2] |

The Heart of the Matter: Reactivity and Synthetic Logic

The utility of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride stems directly from the chloromethyl group at the C2 position . This group functions as a potent electrophilic site, primed for nucleophilic substitution reactions.

Causality of Reactivity: The imidazole ring's electron-withdrawing nature, combined with the inherent electronegativity of the chlorine atom, polarizes the C-Cl bond. This polarization makes the methylene carbon (-CH₂-) highly susceptible to attack by a wide range of nucleophiles. The chlorine atom serves as an excellent leaving group, facilitating the formation of new covalent bonds.

Caption: General reaction pathway illustrating the compound's electrophilic nature.

This reactivity makes it an ideal reagent for introducing the 1-ethyl-1H-imidazol-2-ylmethyl moiety into target molecules, a common structural feature in pharmacologically active compounds.

Synthesis and Purification Workflow

While multiple proprietary methods exist, a robust and logical synthesis route can be extrapolated from established chemical principles for similar imidazole derivatives.[4] The most common approach involves the chlorination of the corresponding alcohol precursor.

Proposed Synthetic Pathway

The synthesis is logically a two-step process: formation of the alcohol precursor followed by its conversion to the target chloromethyl compound.

Caption: Logical workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Chlorination

This protocol is a representative methodology based on the chlorination of a hydroxymethyl-imidazole with thionyl chloride (SOCl₂), a standard and effective procedure.[4]

Materials:

-

(1-Ethyl-1H-imidazol-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Diethyl Ether

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (in a suitable solvent, e.g., ether)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve (1-Ethyl-1H-imidazol-2-yl)methanol in anhydrous DCM.

-

Causality: The use of flame-dried glassware and a nitrogen atmosphere is critical to prevent the reaction of highly reactive thionyl chloride with atmospheric moisture, which would produce corrosive HCl gas and reduce yield.

-

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Causality: The reaction between the alcohol and thionyl chloride is highly exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.

-

-

Reagent Addition: Add thionyl chloride dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 5°C.

-

Causality: Slow, dropwise addition prevents a dangerous temperature spike and allows for the controlled evolution of gaseous byproducts (SO₂ and HCl).

-

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Trustworthiness: This step should be performed in a well-ventilated fume hood with appropriate acid scrubbing, as the vapors are corrosive.

-

-

Precipitation and Isolation: Re-dissolve the crude residue in a minimal amount of cold DCM and add anhydrous diethyl ether until a precipitate forms.

-

Causality: The hydrochloride salt of the product is typically much less soluble in non-polar ethers than in DCM. This solvent/anti-solvent technique is a classic method for precipitating and purifying polar organic salts.

-

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether to remove non-polar impurities, and dry under vacuum to yield the final product.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating and trustworthy characterization.

| Analytical Method | Purpose & Expected Results |

| ¹H NMR | Structure Confirmation: Expect signals for the ethyl group (a quartet and a triplet), a singlet for the chloromethyl (-CH₂Cl) protons, and two distinct signals for the imidazole ring protons. |

| ¹³C NMR | Carbon Skeleton Confirmation: Will show distinct peaks for each unique carbon atom in the molecule, including the methylene of the chloromethyl group and the carbons of the ethyl group and imidazole ring. |

| Mass Spectrometry | Molecular Weight Verification: The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₉ClN₂) and a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). |

| FT-IR Spectroscopy | Functional Group Identification: Key stretches would include C-H (aliphatic and aromatic), C=N and C=C (imidazole ring), and the C-Cl bond.[5] |

| HPLC | Purity Assessment: A high-performance liquid chromatography analysis using a suitable column and mobile phase will determine the purity of the sample, separating it from any starting material or byproducts. |

Core Applications in Drug Discovery

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is not an end product but a valuable starting material. Its primary role is to serve as an electrophile for attaching the substituted imidazole ring to a larger molecular scaffold. The imidazole motif is a well-known "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6]

Key Synthetic Transformations:

-

N-Alkylation: Reacting with primary or secondary amines to form substituted aminomethyl imidazoles. This is a common strategy for building ligands for various biological targets.

-

O-Alkylation: Reacting with alcohols or phenols to form ether linkages.

-

S-Alkylation: Reacting with thiols to form thioethers, a reaction used in the synthesis of various biologically active molecules.[7]

-

C-Alkylation: Reacting with soft carbon nucleophiles like enolates or organometallics to form new carbon-carbon bonds.

The presence of chlorine-containing molecules is significant in a vast number of pharmaceuticals, making chloro-substituted intermediates like this one highly relevant in drug discovery pipelines.[6]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is essential for laboratory safety.

GHS Hazard Identification

The compound is classified with the following hazards according to GHS notifications.[2]

| Hazard Code | Statement | Class |

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H318 | Causes serious eye damage | Eye Damage, Category 1 |

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

Safe Handling Protocol

-

Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

-

Chemical safety goggles (meeting ANSI Z87.1 standards).

-

A flame-retardant lab coat.

-

Chemically resistant gloves (e.g., nitrile), inspected before use.

-

-

Handling: Avoid generating dust. Weigh out the material carefully. Keep the container tightly sealed when not in use. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, and well-ventilated area. The container should be tightly closed to prevent moisture absorption, as the compound is hygroscopic. Store away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.

References

-

2-(Chloromethyl)-1-methylimidazole hydrochloride - Introduction. ChemBK. [Link]

-

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

2-(Chloromethyl)-1H-imidazole hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

2-(chloromethyl)-1-ethyl-1h-imidazole hydrochloride (C6H9ClN2). PubChemLite. [Link]

-

Safety data sheet. Pramol-Chemie AG. [Link]

-

Material Safety Data Sheet - 1,6-Hexanediamine dihydrochloride, 99%. Cole-Parmer. [Link]

-

Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. PrepChem.com. [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]

-

Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. PubMed. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Center for Biotechnology Information. [Link]

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. SpringerLink. [Link]

- Method for preparing medetomidine and its salts.

- Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

Sources

- 1. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride 95% | CAS: 135206-88-1 | AChemBlock [achemblock.com]

- 2. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | C6H10Cl2N2 | CID 47003216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. pramol.com [pramol.com]

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride molecular weight and formula

An In-Depth Technical Guide to 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride: A Core Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, a pivotal reagent in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its synthesis and application, ensuring a thorough understanding of its utility as a synthetic building block.

Introduction: The Strategic Importance of a Reactive Imidazole

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds, from the amino acid histidine to blockbuster drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.[2]

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride represents a highly strategic derivative. The ethyl group at the N1 position enhances lipophilicity and modulates steric interactions, while the chloromethyl group at the C2 position serves as a potent and versatile electrophilic handle. This "ready-to-react" nature makes the compound an ideal starting material for introducing the 1-ethyl-imidazole moiety into a target molecule via nucleophilic substitution, a fundamental transformation in the synthesis of complex pharmaceutical candidates.[3][4]

Physicochemical and Structural Properties

A precise understanding of a reagent's properties is fundamental to its effective use. The key identifiers and computed properties for 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Cl₂N₂ | PubChem[5] |

| Molecular Weight | 181.06 g/mol | PubChem[5] |

| IUPAC Name | 2-(chloromethyl)-1-ethylimidazole;hydrochloride | PubChem[5] |

| CAS Number | 135206-88-1 | PubChem[5] |

| Canonical SMILES | CCN1C=CN=C1CCl.Cl | PubChem[5] |

| InChIKey | RPOJRDKKEQYYJC-UHFFFAOYSA-N | PubChem[5] |

| Parent Compound | 2-(chloromethyl)-1-ethyl-1H-imidazole (CID: 10396951) | PubChem[5] |

Synthesis of the Reagent

The logical workflow begins with the creation of the core alcohol, 1-ethyl-2-(hydroxymethyl)-1H-imidazole, which is then converted to the final product.

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride

This protocol is a representative procedure adapted from standard methods for the chlorination of hydroxymethyl-imidazoles.[6][7]

Materials:

-

1-Ethyl-1H-2-(hydroxymethyl)imidazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform (CHCl₃) or Dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 1-ethyl-1H-2-(hydroxymethyl)imidazole (1.0 eq) in anhydrous chloroform (10 mL per gram of starting material).

-

Chlorination: Cool the stirred slurry to 0 °C using an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes. Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent side-product formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 60-65 °C for chloroform) for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC). Expertise: The disappearance of the more polar hydroxymethyl starting material is a key indicator of reaction completion.

-

Work-up: Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. Trustworthiness: It is critical to perform this step in a well-ventilated fume hood as toxic SO₂ and HCl gases are evolved.

-

Salt Formation: Dissolve the resulting crude oil (the free base) in a minimum amount of anhydrous diethyl ether. Cool the solution to 0 °C and add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

Isolation: A precipitate will form. Continue stirring for 30 minutes at 0 °C, then collect the solid product by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether and dry it under vacuum to yield 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride as a solid.

Application in Drug Development: A Versatile Alkylating Agent

The primary utility of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is as an electrophilic building block for the synthesis of more complex molecules, particularly through the alkylation of nucleophiles like amines, thiols, or alcohols.[3] This reaction, a nucleophilic aliphatic substitution (Sₙ2), is a cornerstone of pharmaceutical synthesis.[8]

The reaction is typically performed on the free base form of the compound. The hydrochloride salt is stable for storage but must be neutralized in situ or prior to the reaction, usually with a non-nucleophilic base, to unmask the reactive chloromethyl group and the nucleophilic N3 position of the imidazole ring.

Caption: Logical workflow for amine alkylation using the title reagent.

Exemplary Application: Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors utilize an imidazole core to interact with the hinge region of the kinase active site. The following protocol details the synthesis of a generic N-substituted aminomethyl imidazole, a common scaffold in kinase inhibitor design.[9]

Materials:

-

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride

-

A primary or secondary amine (e.g., aniline or a derivative)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Acetonitrile or Dimethylformamide - DMF)

-

Ethyl acetate and brine for work-up

Procedure:

-

Setup: To a solution of the amine (1.0 eq) in anhydrous acetonitrile (15 mL per gram of amine), add potassium carbonate (2.5 eq). Causality: K₂CO₃ serves two roles: it neutralizes the hydrochloride salt of the starting material to generate the free base in situ, and it acts as a scavenger for the HCl byproduct generated during the alkylation.

-

Addition of Reagent: Add 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (1.1 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the amine starting material.

-

Quenching and Extraction: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Trustworthiness: This aqueous work-up removes the inorganic base and any remaining salts, which is a critical purification step.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

Safety and Handling

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a hazardous substance and requires careful handling to ensure laboratory safety.

GHS Hazard Identification: [5]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6] An eyewash station and safety shower must be readily accessible.

-

Eye/Face Protection: Wear chemical splash goggles that conform to EN166 (EU) or NIOSH (US) standards.[10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[6]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[6][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Conclusion

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is more than a chemical with a defined formula and weight; it is a carefully designed synthetic tool. Its pre-activated chloromethyl group provides a reliable electrophilic center for forging new carbon-nitrogen bonds, making it an invaluable building block for introducing the functionally significant 1-ethyl-imidazole scaffold into complex molecular architectures. A thorough understanding of its properties, synthesis, and reactive nature, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to leverage this reagent effectively in the quest for novel therapeutics.

References

-

PubChem. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. [Link]

-

PubChem. 2-(Chloromethyl)-1H-imidazole hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. National Center for Biotechnology Information. [Link]

-

Wikipedia. Amine alkylation. [Link]

-

International Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. [Link]

-

YouTube. Alkylation of Amines. [Link]

-

PrepChem. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

-

Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | C6H10Cl2N2 | CID 47003216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(chloromethyl)-1-ethyl-1H-imidazole Hydrochloride in Common Laboratory Solvents

Introduction: Understanding the Physicochemical Landscape

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a heterocyclic organic salt with significant potential as a building block in pharmaceutical synthesis and materials science.[1] Its utility in these fields is intrinsically linked to its solubility profile, which governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common laboratory solvents. As an ionic compound, its solubility is dictated by the interplay of lattice energy, solvation energy, and the physicochemical properties of the solvent.[2] The presence of a hydrochloride salt significantly influences its polarity and potential for hydrogen bonding, making it more amenable to dissolution in polar solvents.[3]

Theoretical Framework: Predicting Solubility Behavior

The solubility of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, an ionic liquid-like salt, can be qualitatively predicted by considering the principle of "like dissolves like." The molecule possesses a polar imidazole core, an ethyl substituent that adds some non-polar character, and a highly polar chloromethyl group, all of which is salified with hydrochloric acid.[1] This structure suggests a complex interaction with solvents of varying polarities.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be excellent candidates for dissolving 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. The presence of the hydrochloride salt allows for strong ion-dipole interactions and hydrogen bonding with the solvent molecules. A structurally similar compound, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, is known to be soluble in water and alcohol solvents.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dielectric constants and can effectively solvate the cation and anion of the salt, suggesting good solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is anticipated to be low in these solvents due to the high polarity of the hydrochloride salt. The aforementioned analogous methyl-substituted imidazole hydrochloride is only slightly soluble in ether.[4]

The pH of the solvent system will also play a critical role, particularly in aqueous solutions. As a salt of a weak base (the imidazole derivative) and a strong acid (HCl), the pH of an aqueous solution will be acidic. The solubility of the free base form can be significantly different from the salt form.[5]

Experimental Determination of Solubility: A Validated Protocol

Accurate determination of solubility requires a robust and reproducible experimental method. The following protocol outlines the equilibrium shake-flask method, a gold standard for thermodynamic solubility measurement.[5]

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is classified as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[6][7][8] All handling should be performed in a well-ventilated fume hood.[7]

Materials and Equipment

-

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (analytical grade)

-

Selected solvents (HPLC grade or equivalent): Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Toluene, Hexane

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[5]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved solute.

-

Prepare a calibration curve using standard solutions of known concentrations of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or mol/L.

-

Figure 1: Experimental workflow for determining the solubility of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride.

Data Summary and Interpretation

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding capabilities.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High dielectric constant effectively solvates the ions. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | Mismatch in polarity between the ionic solute and the non-polar solvent. A similar compound shows low solubility in ether.[4] |

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the solubility of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. While direct solubility data is sparse, an understanding of its chemical structure and the principles of solubility, combined with the detailed experimental protocol provided, empowers researchers to generate the necessary data for their specific applications. The ionic nature of this compound, due to the hydrochloride salt, is the primary determinant of its solubility profile, favoring polar solvents. The methodologies outlined herein ensure the generation of accurate and reliable solubility data, which is a critical parameter for the successful application of this versatile chemical intermediate in research and development.

References

-

ChemBK. (2024, April 9). 2-(Chloromethyl)-1-methylimidazole hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. Retrieved from [Link]

-

MDPI. (n.d.). The Solubility Parameters of Ionic Liquids. Retrieved from [Link]

-

Science.gov. (n.d.). ionic liquid solvent: Topics. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-1H-imidazole hydrochloride. Retrieved from [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (2014, January 9). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?. Retrieved from [Link]

-

Capot Chemical. (2023, November 2). MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. Retrieved from [Link]

-

Taylor & Francis Online. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

- 1. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | C6H10Cl2N2 | CID 47003216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ionic Liquids [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic and Structural Elucidation of 2-(chloromethyl)-1-ethyl-1H-imidazole HCl: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of characterizing this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and data interpretations presented herein are grounded in established principles of analytical chemistry and are supported by references to authoritative sources.

Molecular Structure and Significance

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a heterocyclic compound featuring an imidazole ring, a core structure in many biologically active molecules.[1][2] The presence of a reactive chloromethyl group and an ethyl substituent on the imidazole ring makes it a versatile intermediate in the synthesis of various pharmaceutical agents.[3] Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior.

The molecular structure of the protonated form of 2-(chloromethyl)-1-ethyl-1H-imidazole is presented below. The hydrochloride salt forms by the protonation of the non-ethylated nitrogen atom of the imidazole ring.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectroscopic Data

The IR spectrum of 2-(chloromethyl)-1-ethyl-1H-imidazole HCl is expected to show characteristic absorption bands for the imidazole ring and the alkyl halide.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole salt) | 3100 - 3300 | Broad, Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (imidazole ring) | 1580 - 1650 | Medium-Strong |

| C=C Stretch (imidazole ring) | 1450 - 1550 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an FT-IR spectrum is as follows: [4]

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR: Alternatively, place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal to subtract any atmospheric or instrumental interferences.

-

Sample Scan: Acquire the IR spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. [5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

For 2-(chloromethyl)-1-ethyl-1H-imidazole HCl, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected mass-to-charge ratios (m/z) are for the cation 2-(chloromethyl)-1-ethyl-1H-imidazole⁺.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 145.05 | Molecular ion of the free base |

| [M]⁺ | 144.05 | Radical cation of the free base |

| [M-Cl]⁺ | 109.07 | Loss of chlorine radical |

| [M-C₂H₄]⁺ | 116.03 | Loss of ethene from ethyl group |

Experimental Protocol for Mass Spectrometry

A general protocol for LC-MS analysis is as follows: [7]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

-

Chromatography: If desired, perform chromatographic separation on a C18 column to ensure sample purity before it enters the mass spectrometer.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. [8]

Caption: A plausible fragmentation pathway for 2-(chloromethyl)-1-ethyl-1H-imidazole.

Conclusion

The comprehensive spectroscopic analysis of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride using NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and purity assessment. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this and related imidazole derivatives. Adherence to these analytical methodologies ensures the generation of reliable and reproducible data, which is fundamental to advancing research and development in medicinal chemistry and materials science.

References

-

Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available at: [Link]

-

PubChem. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. Available at: [Link]

-

PubChemLite. 2-(chloromethyl)-1-ethyl-1h-imidazole hydrochloride (C6H9ClN2). Available at: [Link]

-

Electronic Supplementary Information. Available at: [Link]

-

MDPI. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link]

-

PubMed Central (PMC). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Available at: [Link]

-

International Union of Crystallography (IUCr). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]

-

NIST WebBook. Imidazole, 2-methyl-, hydrochloride. Available at: [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available at: [Link]

-

ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Available at: [Link]

-

PubChem. 2-(Chloromethyl)-1H-imidazole hydrochloride. Available at: [Link]

-

MDPI. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Available at: [Link]

-

PubMed. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Available at: [Link]

-

PubChem. 2-(chloromethyl)-4,5-dihydro-1H-imidazole. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. jchemrev.com [jchemrev.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Chemical Reactivity and Synthetic Utility of Chloromethylated Imidazoles

Executive Summary

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] Functionalizing this privileged scaffold is key to developing novel molecular entities. Among the most versatile handles for synthetic elaboration is the chloromethyl group (-CH2Cl). Its inherent reactivity as a potent electrophile allows for the strategic introduction of diverse functionalities through nucleophilic substitution. This guide provides an in-depth exploration of the chemical reactivity of the chloromethyl group appended to an imidazole ring. We will dissect the core reaction mechanisms, survey key synthetic transformations, analyze the factors that modulate reactivity, and present field-proven protocols for both the synthesis and derivatization of these critical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic power of chloromethyl imidazoles.

Introduction: The Strategic Importance of Chloromethyl Imidazoles

The chloromethyl group transforms the relatively stable imidazole core into a highly versatile electrophilic building block.[3] The strategic value of this arrangement lies in the predictable and efficient reactivity of the carbon-chlorine bond. The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon susceptible to attack by a wide array of nucleophiles.[3][4] This reactivity profile is the foundation for its widespread use in:

-

Drug Discovery: As a key intermediate in the synthesis of complex pharmaceutical agents, including antihypertensives like Phentolamine Mesilate and H2 receptor antagonists.[5][6]

-

Combinatorial Chemistry: Enabling the rapid generation of compound libraries by introducing diverse side chains, crucial for structure-activity relationship (SAR) studies.[3]

-

Materials Science: Serving as a reactive handle to graft imidazole moieties onto polymers or surfaces.

The electronic nature of the imidazole ring itself plays a subtle but important role, influencing the stability and reactivity of the chloromethyl substituent. Furthermore, the substitution pattern on the imidazole ring, particularly at the nitrogen atoms, is a critical factor that must be controlled to achieve selective transformations, often necessitating the use of protecting groups in multi-step syntheses.[4]

Fundamental Reactivity: The SN2 Pathway

The primary mode of reactivity for the chloromethyl group on an imidazole ring is the bimolecular nucleophilic substitution (SN2) reaction. As a primary alkyl halide, the steric hindrance around the electrophilic carbon is minimal, providing an open pathway for nucleophilic attack.

The causality of this pathway is straightforward:

-

A nucleophile (Nu:), an electron-rich species, approaches the methylene carbon from the side opposite the chlorine atom (backside attack).

-

A transient, high-energy transition state is formed where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon atom.

-

The carbon-chlorine bond breaks heterolytically, with the chloride ion departing with the electron pair. Simultaneously, a new carbon-nucleophile bond is formed.

This concerted mechanism results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral.

Figure 2: Major nucleophilic substitution pathways.

Reactions with Sulfur Nucleophiles

Thiols and thiolates are excellent nucleophiles and react readily with chloromethyl imidazoles to form stable thioether linkages. [3]This reaction is fundamental in the synthesis of many biologically active compounds, including the anti-ulcer drug Cimetidine. [6]

-

Causality: Sulfur is a soft nucleophile, making it highly reactive towards the soft electrophilic carbon of the chloromethyl group. The reaction often proceeds smoothly at room temperature, typically facilitated by a base to deprotonate the thiol to the more nucleophilic thiolate anion.

Reactions with Oxygen Nucleophiles

Alcohols, alkoxides, and phenols can displace the chloride to form ethers. [3]These reactions can be slower compared to those with N or S nucleophiles.

-

Causality: Alcohols are weaker nucleophiles than amines or thiols. Therefore, the reaction often requires more forcing conditions, such as heating, or the use of the corresponding alkoxide (generated with a strong base like NaH or K2CO3) to enhance nucleophilicity. For instance, 4-methyl-5-chloromethyl-imidazole hydrochloride reacts with boiling ethanol to yield the corresponding ethoxymethyl derivative. [6]

Protocol 1: General Procedure for N-Alkylation of an Amine

This protocol is a self-validating system. Successful formation of the product can be monitored by TLC (disappearance of starting material) and confirmed by LC-MS analysis, which will show a new peak with the expected molecular weight.

-

Setup: To a stirred solution of the chloromethyl imidazole derivative (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF, 0.1 M), add the amine nucleophile (1.1-1.5 eq).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure aminomethyl-imidazole derivative.

Synthesis of Chloromethyl Imidazoles

The preparation of the chloromethyl imidazole starting material is a critical first step. Two primary strategies dominate the field.

Direct Chloromethylation of the Imidazole Ring

This method introduces the -CH2Cl group directly onto a pre-existing imidazole core. A well-established industrial process involves reacting an imidazole, such as 4-methylimidazole, with formaldehyde in the presence of excess hydrochloric acid. [4][6]

-

Expert Insight: The success of this reaction is mechanistically surprising. One would expect the strongly acidic medium to deactivate the aromatic imidazole ring towards electrophilic substitution via protonation of the ring nitrogens. [4][6]However, the reaction proceeds smoothly and with high regioselectivity, providing direct access to valuable intermediates on an industrial scale. [6]The high concentration of chloride ions and the in-situ formation of an electrophilic chloromethylating species are key to overcoming the deactivation.

Chlorination of Hydroxymethyl Imidazoles

Perhaps the most common and versatile laboratory-scale method is the conversion of a hydroxymethyl (-CH2OH) group to the chloromethyl group. This two-step approach (synthesis of the alcohol, then chlorination) offers greater control.

-

Causality: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are highly effective for this transformation. [4][7]The reaction proceeds by converting the alcohol's hydroxyl group into a better leaving group. With SOCl₂, an intermediate chlorosulfite ester is formed, which then undergoes an internal nucleophilic attack by the chloride ion, releasing SO₂ and HCl as gaseous byproducts and driving the reaction to completion.

Figure 3: Workflow for chlorination of a hydroxymethyl imidazole.

Protocol 2: Synthesis of 4-Methyl-5-chloromethyl Imidazole Hydrochloride via Alcohol Chlorination

This protocol is adapted from established literature procedures. [7]The self-validating nature of this protocol is evident in the formation of a precipitate and the high yield of the desired crystalline product after workup.

-

Setup: In a round-bottom flask equipped with a stir bar and under a nitrogen atmosphere, place thionyl chloride (SOCl₂, ~5 mL per 1 g of alcohol). Cool the flask in an ice bath.

-

Substrate Addition: Add the starting (4-hydroxymethyl)-5-methylimidazole (1.0 eq) in small portions over 15-20 minutes. Caution: The reaction is vigorous. Maintain the internal temperature between 10-20 °C. A colorless precipitate will form. [7]3. Heating: Once the addition is complete, allow the mixture to warm to room temperature and then slowly heat to 55 °C for 30 minutes. [7]4. Isolation: Cool the reaction mixture back down to 10 °C. Carefully dilute with diethyl ether (~10 mL per 1 g of alcohol) to fully precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with diethyl ether to remove any excess SOCl₂, and dry under vacuum to yield 4-methyl-5-chloromethyl imidazole hydrochloride as a colorless solid. [7]

Factors Influencing Reactivity: A Deeper Analysis

The choice of experimental conditions and substrate is not arbitrary; it is dictated by the underlying physical organic chemistry.

| Factor | Influence on Reactivity & Causality |

| Ring Substituents | Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the methylene carbon by inductive and resonance effects, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates. [8][9]Electron-donating groups have the opposite effect. |

| N-Substitution | An unprotected imidazole N-H is acidic and can be deprotonated by bases, potentially leading to side reactions or acting as an internal nucleophile. N-protecting groups (e.g., Trityl, SEM) are often essential to prevent this and ensure that reactivity occurs exclusively at the chloromethyl group. [4] |

| Solvent | Polar aprotic solvents like DMF, acetonitrile, or DMSO are preferred for SN2 reactions. They can solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it "naked" and more nucleophilic. Protic solvents can hydrogen-bond with and stabilize the nucleophile, reducing its reactivity. |

| Leaving Group | While this guide focuses on the chloromethyl group, the corresponding bromomethyl and iodomethyl analogues are even more reactive due to the better leaving group ability of Br⁻ and I⁻. The choice is often a balance between reactivity and the stability/cost of the starting material. |

Conclusion

The chloromethyl group on an imidazole ring is a powerful and versatile functional handle. Its reactivity is dominated by the SN2 mechanism, providing a reliable and predictable pathway for C-N, C-S, and C-O bond formation. By understanding the fundamental principles of this reactivity and the factors that modulate it—including ring electronics, N-protection, and reaction conditions—researchers can effectively harness chloromethyl imidazoles as key intermediates. The synthetic protocols outlined herein provide a practical framework for the preparation and elaboration of these valuable building blocks, empowering the continued development of novel therapeutics and advanced materials.

References

-

Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). ResearchGate. Available at: [Link]

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. Available at: [Link]

- Preparation of 4-methyl-5-chloromethyl-imidazole. Google Patents.

-

Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. PrepChem.com. Available at: [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Available at: [Link]

-

An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles. ResearchGate. Available at: [Link]

-

Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. ResearchGate. Available at: [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Available at: [Link]

Sources

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Potential Biological Activities of Substituted Imidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. This guide provides a comprehensive technical overview of the significant biological activities exhibited by substituted imidazole compounds, including their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for evaluating these activities, offering a holistic resource for researchers in drug discovery and development.

Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring's prevalence in biologically active molecules is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its capacity to be synthetically modified.[2][3][4] This versatility has led to the development of numerous imidazole-containing drugs with a broad spectrum of therapeutic applications.[3][4] This guide will systematically explore the major therapeutic areas where substituted imidazoles have shown significant promise.

Anticancer Activity of Substituted Imidazoles

Substituted imidazoles have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[5][6] Their mechanisms of action are diverse and often target key cellular processes involved in cancer progression.[5]

Mechanisms of Anticancer Action

-

Tubulin Polymerization Inhibition: A significant number of imidazole derivatives exert their anticancer effects by disrupting microtubule dynamics.[7][8] They bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[7][8] This disruption of the microtubule network leads to mitotic arrest and ultimately apoptosis.[8] For instance, 2-[(1-methylpropyl)dithio]-1H-imidazole has been shown to directly inhibit tubulin polymerization.[9]

-

Kinase Inhibition: Many substituted imidazoles act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[10] For example, certain imidazole derivatives have been designed to target kinases like BRAF V600E and EGFR, which are frequently mutated in various cancers.[6][11][12]

-

Induction of Apoptosis: Imidazole compounds can trigger programmed cell death through various pathways. Some derivatives modulate the expression of key apoptotic proteins, such as upregulating Bax and downregulating Bcl-2.[13] Others can increase the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[10]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted imidazole compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 14h | Melanoma | 2.4 (mean) | [11] |

| Compound 16e | Melanoma | 3.6 (mean) | [11] |

| Compound 6 | HCT-15, HT29, HeLa, MDA-MB-468 | 0.08 - 0.2 | [6] |

| Compound 7 | HeLa, HCT-15 | 0.1 - 0.2 | [6] |

| Compound 43 | MCF-7 | 0.8 | [6] |

| Compound 44 | MCF-7 | 6.3 | [6] |

| Compound 45 | MCF-7 | 5.96 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[14][15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16][17] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

-

Cell Seeding:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[14]

-

-

Compound Treatment:

-

Prepare serial dilutions of the substituted imidazole compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software.

-

Diagram of MTT Assay Workflow

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antifungal Activity of Substituted Imidazoles

Imidazole-based compounds, particularly the azoles, are a cornerstone of antifungal therapy.[4][19] Their efficacy stems from a specific and potent mechanism of action against fungal pathogens.

Mechanism of Antifungal Action

The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol biosynthesis.[19][20][21] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[19]

-

Inhibition of Lanosterol 14α-demethylase: Imidazoles bind to the heme iron of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[19] This enzyme is crucial for the conversion of lanosterol to ergosterol.[19]

-

Disruption of Membrane Integrity: The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal membrane.[19] This alters membrane fluidity and permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication.[19][20]

-

Other Effects: Some imidazole derivatives can also interfere with the synthesis of triglycerides and phospholipids and may lead to the intracellular accumulation of toxic hydrogen peroxide.[20][21]

Diagram of Antifungal Mechanism of Action

Caption: Inhibition of ergosterol biosynthesis by substituted imidazoles.

Quantitative Data: Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some imidazole derivatives against common fungal pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 125 | [23] |

| HL1 | Escherichia coli | 250 | [23] |

| HL2 | Staphylococcus aureus | 250 | [23] |

| HL2 | Escherichia coli | 500 | [23] |

| Compound 3iv | Fungal Strains | Not specified | [24] |

| Compound 3x | Fungal Strains | Not specified | [24] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[22][25]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration that inhibits visible growth after incubation.[22]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of the substituted imidazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., RPMI-1640 for fungi) in a 96-well microtiter plate.[22]

-

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[26]

-

Dilute this suspension to the final required inoculum density.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the compound dilutions with the standardized fungal inoculum.[22]

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).[22]

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[25]

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plate for turbidity (growth).

-

The MIC is the lowest concentration of the compound in which there is no visible growth.[22]

-

Antibacterial, Antiviral, and Anti-inflammatory Activities

Beyond their anticancer and antifungal properties, substituted imidazoles exhibit a broad range of other important biological activities.

Antibacterial Activity

Several imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[1][23] Their mechanisms of action can include the disruption of cell wall synthesis or the inhibition of protein synthesis.[23] The five-membered heterocyclic structure with two double bonds is thought to contribute to this antibacterial potential.[1]

Antiviral Activity

The imidazole scaffold is present in several compounds with significant antiviral activity against a variety of RNA and DNA viruses.[27][28] These compounds can act at different stages of the viral life cycle, such as inhibiting viral entry or replication.[27][29] For instance, certain imidazole derivatives have shown inhibitory activity against dengue virus, yellow fever virus, and influenza A virus.[27]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction neutralization test (PRNT) is the gold standard for measuring the ability of a compound to neutralize a virus.[30]

Principle: A monolayer of susceptible host cells is infected with a known amount of virus in the presence of serial dilutions of the test compound. The number of plaques (zones of cell death or infection) that form is counted, and the concentration of the compound that reduces the plaque number by 50% (PRNT50) is determined.[30][31]

Step-by-Step Methodology:

-

Cell Culture: Plate susceptible host cells in multi-well plates to form a confluent monolayer.[30]

-

Virus-Compound Incubation: Incubate a fixed amount of the virus with serial dilutions of the imidazole compound for a short period.

-

Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.[30]

-

Overlay: After adsorption, remove the inoculum and add a semi-solid overlay (e.g., agarose) to restrict viral spread to adjacent cells.[30]

-

Incubation: Incubate the plates for several days to allow for plaque formation.[30]

-

Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the PRNT50 value, which is the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-only control.[30]

Anti-inflammatory Activity

Substituted imidazoles have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[32][33][34]

-

COX Inhibition: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are important mediators of inflammation.[32] Some imidazole derivatives have been shown to be selective inhibitors of COX-2, which is the inducible isoform expressed during inflammation.[32][33] This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[32]

Experimental Protocol: In Vitro COX Inhibition Assay

Principle: The ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes is measured. This is often done using a colorimetric or enzyme immunoassay (EIA) kit that detects the production of prostaglandins.[35][36]

Step-by-Step Methodology:

-

Enzyme and Compound Incubation: In a microplate, incubate the purified COX-1 or COX-2 enzyme with the test imidazole compound for a short period.[32]

-

Substrate Addition: Add arachidonic acid, the substrate for COX enzymes, to initiate the reaction.[32]

-

Reaction Termination: Stop the enzymatic reaction after a defined time.

-

Prostaglandin Quantification: Measure the amount of prostaglandin produced (e.g., PGF2α) using an EIA.[35][36]

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The substituted imidazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its presence in a wide range of biologically active compounds with diverse mechanisms of action highlights its significance in medicinal chemistry. Future research should continue to explore the vast chemical space of imidazole derivatives to identify novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The integration of computational methods, such as molecular docking and structure-activity relationship (SAR) studies, with traditional high-throughput screening will be crucial in accelerating the discovery of the next generation of imidazole-based drugs.

References

- Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed. (n.d.).

- Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.).

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.).

- Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - Brieflands. (n.d.).

- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.).

- Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors - PubMed. (n.d.).

- Broth microdilution - Wikipedia. (n.d.).

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).

- Broth Microdilution | MI - Microbiology. (n.d.).

- In Vitro Antiviral Testing | IAR | USU. (n.d.).

- In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed. (2025, January 9).

- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).

- Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).

- Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC. (n.d.).

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23).

- 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation - PubMed. (n.d.).

- Plaque Reduction Assay - Creative Diagnostics. (n.d.).

- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025, October 6).

- MTT assay protocol | Abcam. (n.d.).

- Inhibitory activity of the imidazole derivatives against COX-1 and... - ResearchGate. (n.d.).

- A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants | Journal of Natural Products - ACS Publications. (n.d.).

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).

- synthesis and biological evaluation of novel imidazole based compounds - ResearchGate. (2025, August 8).

- Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15).

- Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds - ChemRxiv. (n.d.).

- In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs. (n.d.).

- Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC - NIH. (2024, October 19).

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).

- Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC - NIH. (n.d.).

- Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (2025, June 20).

- MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).

- Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC - NIH. (n.d.).

- An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed. (2024, December 15).

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).

- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.).

- Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery - Semantic Scholar. (n.d.).

- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (n.d.).

- Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants - ResearchGate. (n.d.).

- Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (n.d.).

- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (n.d.).

- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. (n.d.).

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).

- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.).

- Discovery of 4-Aryl-2-benzoyl-imidazoles as Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Imidazopyridine scaffold as an effective tubulin polymerization inhibitor - DergiPark. (n.d.).

- In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (n.d.).

- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. (n.d.).

- Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation Journal. (2016, July 6).